REACTION_CXSMILES
|
CN.[NH4+].[C:4]([CH:6]([CH3:12])[CH2:7][CH2:8][C:9]([O-])=[O:10])#[N:5].[CH3:13]C1CNC(=O)CC1.CC(CCC(O)=O)C(O)=O>[Pd].O>[CH3:13][N:5]1[CH2:4][CH:6]([CH3:12])[CH2:7][CH2:8][C:9]1=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
9.31 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
4-cyanopentanoic acid ammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].C(#N)C(CCC(=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
314
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC(NC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CCC(=O)O
|
Name
|
|
Quantity
|
0.636 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
stirred autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Example 9, filtered product mixture
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
equipped with a Dispersimax® turbine-type impeller
|
Type
|
CUSTOM
|
Details
|
After flushing the reactor with nitrogen
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Type
|
STIRRING
|
Details
|
the contents of the reactor were stirred at 1000 rpm
|
Type
|
CUSTOM
|
Details
|
Samples (ca. 1.5 mL) were removed via a sampling tube over the course of the reaction for analysis
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
analysis of the final reaction mixture by gas chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |